molecular formula C19H23N5O2S B2777676 N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide CAS No. 2380098-54-2

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide

Cat. No.: B2777676
CAS No.: 2380098-54-2
M. Wt: 385.49
InChI Key: DMELWFRDNLOVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanopyrazine moiety, an azetidine ring, and a pentamethylbenzenesulfonamide group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide involves multiple steps, starting with the preparation of the azetidine ring and the cyanopyrazine moiety. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyanopyrazine moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide is unique due to its combination of a cyanopyrazine moiety, an azetidine ring, and a pentamethylbenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-12-8-13(2)15(4)18(14(12)3)27(25,26)23(5)16-10-24(11-16)19-17(9-20)21-6-7-22-19/h6-8,16H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELWFRDNLOVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.